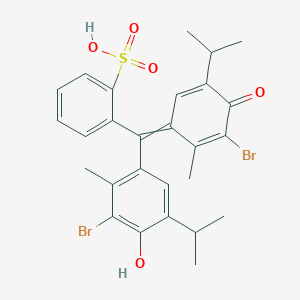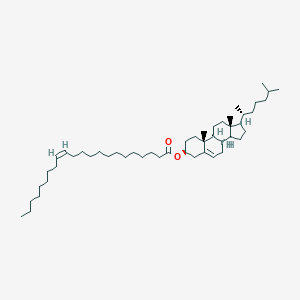
硝基黄
概述
描述
Phenaphthazine, also known as nitrazine, is a pH indicator dye often used in medical applications. It is more sensitive than litmus and indicates pH in the range of 4.5 to 7.5. The compound is typically used in its disodium salt form .
科学研究应用
Phenaphthazine has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in biological assays to determine the pH of biological fluids.
Medicine: Utilized in medical diagnostics to test the pH of body fluids, particularly in obstetrics to detect premature rupture of membranes.
Industry: Applied in civil engineering to assess the state of rebar passivation films in concrete structures
作用机制
Phenaphthazine exerts its effects by changing color in response to pH variations. The molecular targets involved include hydrogen ions (H+) in the solution, which interact with the phenaphthazine molecules, causing a shift in their electronic structure and resulting in a color change. This mechanism allows phenaphthazine to accurately indicate pH within its specified range .
Similar Compounds:
Phenothiazine: Used primarily in psychopharmacology and exhibits antipsychotic properties.
Phenanthrene: A polycyclic aromatic hydrocarbon with applications in organic synthesis and materials science.
Nitrazine Yellow: Another pH indicator with a similar color change mechanism.
Uniqueness: Phenaphthazine is unique in its sensitivity and specificity for pH detection in the range of 4.5 to 7.5. Unlike other pH indicators, it provides clear and distinct color changes, making it highly reliable for medical and industrial applications .
实验室实验的优点和局限性
The major advantage of using nitrazine yellow in laboratory experiments is its ability to detect pH levels in a variety of samples. Its color change is also easy to observe and measure. However, nitrazine yellow is not suitable for use in certain laboratory experiments, such as those involving high temperatures or strong acids and bases.
未来方向
For nitrazine yellow include the development of more sensitive and accurate methods for detecting pH levels, as well as the development of new applications for nitrazine yellow. Additionally, research is being conducted on the use of nitrazine yellow in medical diagnostics, such as the detection of blood in urine and the detection of amniotic fluid leakage in pregnant women. Finally, research is being conducted on the use of nitrazine yellow in environmental monitoring, such as the detection of pollutants in water.
安全和危害
生化分析
Biochemical Properties
Nitrazine Yellow plays a crucial role in biochemical reactions due to its pH indicating properties . It interacts with enzymes, proteins, and other biomolecules in a pH-dependent manner. The nature of these interactions is largely determined by the pH of the environment, which influences the protonation state of Nitrazine Yellow and the biomolecules it interacts with .
Cellular Effects
The effects of Nitrazine Yellow on cells and cellular processes are primarily related to its ability to indicate pH changes . Changes in cellular pH can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitrazine Yellow exerts its effects at the molecular level through its pH indicating properties . It does not directly bind to biomolecules or influence enzyme activity or gene expression. Instead, it changes color in response to pH changes, providing a visual indication of the pH of the environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitrazine Yellow can change over time due to factors such as pH changes in the environment . Information on the stability and degradation of Nitrazine Yellow is currently limited .
Dosage Effects in Animal Models
The effects of Nitrazine Yellow in animal models are primarily related to its pH indicating properties . The specific effects can vary depending on the dosage and the pH of the environment .
Metabolic Pathways
It does not interact with enzymes or cofactors, nor does it influence metabolic flux or metabolite levels .
Transport and Distribution
Nitrazine Yellow is distributed within cells and tissues based on the pH of the environment . It does not interact with transporters or binding proteins, nor does it have any known effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Nitrazine Yellow is determined by the pH of the environment . It does not contain any targeting signals or undergo any post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Phenaphthazine is synthesized through a series of chemical reactions involving the condensation of 2,4-dinitrophenylhydrazine with 4-oxonaphthalene-2,7-disulfonic acid. The reaction conditions typically involve acidic or basic catalysts to facilitate the condensation process.
Industrial Production Methods: In industrial settings, phenaphthazine is produced in large quantities using automated chemical reactors. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The disodium salt form is often preferred for its stability and ease of use in various applications .
化学反应分析
Types of Reactions: Phenaphthazine undergoes several types of chemical reactions, including:
Oxidation: Phenaphthazine can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Phenaphthazine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide are typically employed.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenaphthazine compounds .
属性
| { "Design of the Synthesis Pathway": "Nitrazine Yellow can be synthesized by the condensation reaction of 2-nitroaniline with 1,2-dihydroxybenzene-3,5-disulfonic acid in the presence of sulfuric acid.", "Starting Materials": [ "2-nitroaniline", "1,2-dihydroxybenzene-3,5-disulfonic acid", "sulfuric acid" ], "Reaction": [ "Mix 2-nitroaniline and 1,2-dihydroxybenzene-3,5-disulfonic acid in a molar ratio of 1:1 in a round-bottom flask.", "Add sulfuric acid dropwise to the mixture with constant stirring.", "Heat the reaction mixture under reflux for 6-8 hours.", "Cool the mixture to room temperature and add water to it.", "Filter the precipitate and wash it with water.", "Dry the product in an oven at 60-70°C for 2-3 hours.", "Recrystallize the product from ethanol to obtain pure Nitrazine Yellow." ] } | |
CAS 编号 |
5423-07-4 |
分子式 |
C16H10N4NaO11S2 |
分子量 |
521.4 g/mol |
IUPAC 名称 |
disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H10N4O11S2.Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;/h1-7,21H,(H,26,27,28)(H,29,30,31); |
InChI 键 |
XJSYVHZVKKKVIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
其他 CAS 编号 |
5423-07-4 |
Pictograms |
Irritant |
相关CAS编号 |
1716-22-9 (Parent) |
同义词 |
2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid 2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid, disodium salt 3,6-naphthalenedisulfonic acid, 2-((2,4-dinitrophenyl)azo)-1-hydroxy DNPNS nitrazine paper nitrazine yellow nitrazine yellow, disodium salt phenaphthazine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B213094.png)






![(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B213112.png)





